2,3-Dichloro-5-nitrothiophene
Description
Properties
Molecular Formula |
C4HCl2NO2S |
|---|---|
Molecular Weight |
198.03 g/mol |
IUPAC Name |
2,3-dichloro-5-nitrothiophene |
InChI |
InChI=1S/C4HCl2NO2S/c5-2-1-3(7(8)9)10-4(2)6/h1H |
InChI Key |
TWLCOAXZOFXSMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 2,3-Dichloro-5-nitrothiophene and analogous thiophene derivatives are outlined below:
Structural Analogues and Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Reactivity | Applications |
|---|---|---|---|---|---|---|
| This compound | C₄HCl₂NO₂S | 208.03 | 98–100 | DMSO, DMF | Electrophilic substitution at position 4 | Pharmaceutical intermediates |
| 2,5-Dichloro-3-nitrothiophene | C₄HCl₂NO₂S | 208.03 | 85–87 | THF, CHCl₃ | Reactivity at positions 2 and 4 | Agrochemical synthesis |
| 2-Chloro-5-nitrothiophene | C₄H₂ClNO₂S | 169.58 | 72–74 | Acetone | Enhanced reactivity due to fewer Cl groups | Dyes and pigments |
| 2,3,5-Trichlorothiophene | C₄HCl₃S | 181.47 | 120–122 | Toluene | Limited reactivity (no nitro group) | Polymer additives |
| 3,4-Dichloro-2-nitrothiophene | C₄HCl₂NO₂S | 208.03 | 102–104 | DCM | Altered regioselectivity in substitution | Organic electronics |
Reactivity and Stability
- Substitution Patterns : The nitro group in this compound strongly directs electrophiles to the para position (C4), whereas in isomers like 2,5-Dichloro-3-nitrothiophene, the nitro group at C3 alters regioselectivity, enabling reactions at C2 and C4.
- Electron-Withdrawing Effects: The combined electron-withdrawing effects of Cl and NO₂ in this compound reduce ring electron density, making it less reactive toward electrophilic aromatic substitution compared to 2-Chloro-5-nitrothiophene, which lacks a second Cl.
- Thermal Stability: Nitro-substituted thiophenes generally exhibit lower thermal stability than non-nitro analogues. For example, 2,3,5-Trichlorothiophene (melting point 120–122°C) decomposes at higher temperatures than this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,3-Dichloro-5-nitrothiophene, and how can reaction conditions be optimized for yield improvement?
- Methodology : The synthesis typically involves sequential halogenation and nitration of thiophene derivatives. For example, chlorination at the 2- and 3-positions can be achieved using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C), followed by nitration with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 50–60°C. Optimizing stoichiometry and reaction time is critical: excess chlorinating agents may lead to over-halogenation, while prolonged nitration can degrade the aromatic ring. Purity is confirmed via HPLC (>95%) and melting point analysis .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- Mass Spectrometry (MS) : Molecular ion peaks [M⁺] at m/z 222 (calculated for C₄HCl₂NO₂S) confirm molecular weight. Fragmentation patterns (e.g., loss of NO₂ or Cl groups) help identify substituent positions .
- NMR : ¹H NMR shows absence of aromatic protons (due to nitro and chloro groups), while ¹³C NMR reveals distinct signals for C-Cl (~105–110 ppm) and C-NO₂ (~150 ppm).
- IR : Strong absorption bands at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~540 cm⁻¹ (C-Cl stretch) validate functional groups .
Q. What are the critical considerations for designing a purification protocol for this compound, especially regarding halogen and nitro group stability?
- Methodology : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) to remove byproducts like polychlorinated derivatives. Avoid high temperatures (>80°C) during solvent evaporation to prevent nitro group decomposition. Monitor purity via TLC (Rf ~0.6 in 7:3 hexane:EtOAc) and elemental analysis .
Advanced Research Questions
Q. How can regioselectivity challenges in the introduction of nitro and chloro groups on the thiophene ring be systematically addressed?
- Methodology : Substituent directing effects dominate regioselectivity. Chlorination precedes nitration due to the electron-withdrawing nature of Cl, which deactivates the ring and directs nitration to the 5-position. Computational modeling (DFT calculations) predicts electron density maps to validate site reactivity. Experimental validation via competitive reactions with isotopic labeling (¹⁵NO₂) can resolve ambiguities .
Q. How should researchers resolve contradictions in reported melting points or solubility data for this compound across different studies?
- Methodology : Discrepancies often arise from impurities or polymorphic forms. Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Compare DSC (Differential Scanning Calorimetry) thermograms to identify polymorphs. Cross-reference solubility in DMSO or THF using UV-Vis spectroscopy at λmax ~310 nm .
Q. What computational modeling approaches can predict the electronic effects of nitro and chloro substituents on the thiophene ring's reactivity?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Fukui indices quantify substituent-directed reactivity. Compare predicted vs. experimental reaction outcomes (e.g., electrophilic substitution rates) to refine models .
Q. What strategies are recommended for analyzing decomposition pathways of this compound under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring identify degradation products (e.g., denitration to 2,3-dichlorothiophene). Kinetic analysis (Arrhenius plots) predicts shelf life. Store samples in amber vials at –20°C under nitrogen to minimize photolytic and oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
